molecular formula C30H37N3O2 B4209734 N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B4209734
M. Wt: 471.6 g/mol
InChI Key: KIOHLGDMDVAKHQ-UHFFFAOYSA-N
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Description

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features an adamantyl group, a piperazinyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps. One common approach starts with the adamantyl group, which can be introduced through the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst . The piperazinyl group is then introduced through a nucleophilic substitution reaction with 4-methylbenzoyl chloride . The final step involves the coupling of the adamantyl and piperazinyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the piperazinyl group .

Scientific Research Applications

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the piperazinyl group can interact with various receptors and enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its adamantyl, piperazinyl, and methylbenzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-(1-adamantyl)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O2/c1-21-2-4-25(5-3-21)29(35)33-12-10-32(11-13-33)27-8-6-26(7-9-27)31-28(34)20-30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24H,10-20H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHLGDMDVAKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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